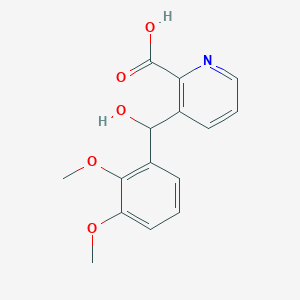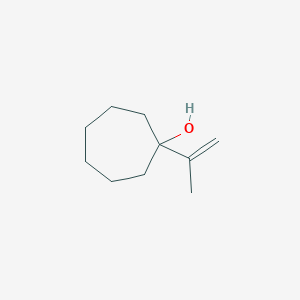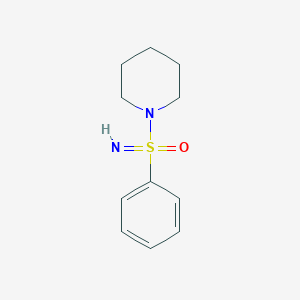
1-(Phenylsulfonimidoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonimidoyl)piperidine is a chemical compound with the molecular formula C11H16N2OS and a molecular weight of 224.32 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylsulfonimidoyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-(Phenylsulfonimidoyl)piperidine can be achieved through several routes. One practical method involves the one-pot transformation of tertiary sulfinamides through NH transfer . This reaction is mediated by commercially available (diacetoxyiodo)benzene and ammonium carbamate in methanol under convenient conditions. The reaction is efficient and tolerates a wide range of functional groups, making it suitable for the preparation of sulfonimidamides.
Industrial production methods for this compound typically involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives on a larger scale.
Chemical Reactions Analysis
1-(Phenylsulfonimidoyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfonyl derivatives, while reduction with sodium borohydride can produce sulfonamides.
Scientific Research Applications
1-(Phenylsulfonimidoyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonimidoyl)piperidine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby preventing substrate binding and catalysis . This inhibition can lead to various biological effects, including antibacterial activity and modulation of metabolic pathways.
Comparison with Similar Compounds
1-(Phenylsulfonimidoyl)piperidine can be compared with other similar compounds, such as sulfonamides and sulfoximines. These compounds share structural similarities but differ in their chemical properties and biological activities.
Sulfonamides: These compounds have a sulfonyl group attached to an amine.
Sulfoximines: These compounds are mono-aza analogues of sulfones and have been investigated for their potential use in drug discovery.
The uniqueness of this compound lies in its sulfonimidoyl group, which imparts distinct chemical and biological properties compared to sulfonamides and sulfoximines.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a variety of reactions and interact with biological targets in ways that are distinct from other similar compounds
Properties
Molecular Formula |
C11H16N2OS |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
imino-oxo-phenyl-piperidin-1-yl-λ6-sulfane |
InChI |
InChI=1S/C11H16N2OS/c12-15(14,11-7-3-1-4-8-11)13-9-5-2-6-10-13/h1,3-4,7-8,12H,2,5-6,9-10H2 |
InChI Key |
PNXMXPQLUZFFIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=N)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


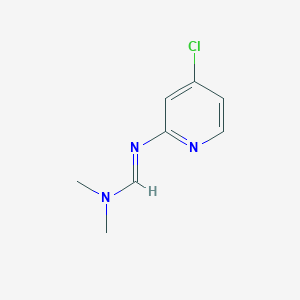
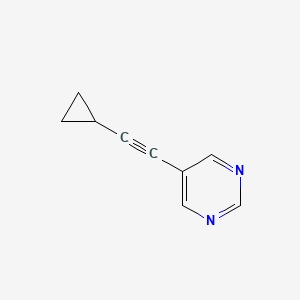
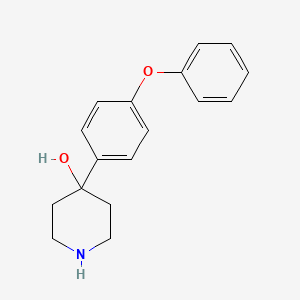
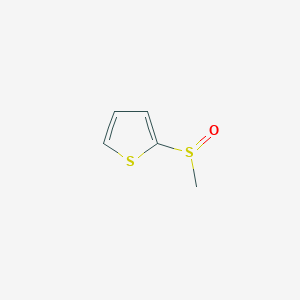
![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B14127912.png)
![1,3-Bis[(2-hydroxyethyl)phenylamino]-2-propanol](/img/structure/B14127932.png)
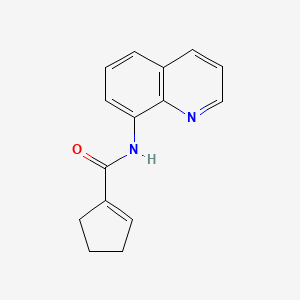
![6-ethyl 3-methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14127967.png)

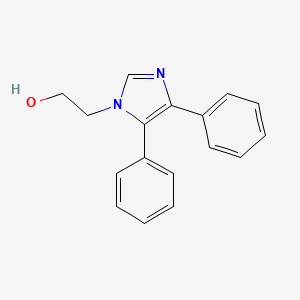
![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)
